N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide
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Overview
Description
N’-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide: is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a hydrazone linkage, a nitro group, and a methoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide typically involves the condensation reaction between 2-nitrobenzohydrazide and 4-hydroxy-3-methoxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then collected by filtration and washed with ethanol to obtain a high yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions: N’-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding hydrazides.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Conversion of the nitro group to an amine group.
Reduction: Formation of hydrazides from the hydrazone linkage.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of corrosion inhibitors for protecting metal surfaces.
Mechanism of Action
The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation. The compound can bind to the active site of these enzymes, thereby blocking their activity and preventing the growth of cancer cells . Additionally, its antimicrobial properties are due to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .
Comparison with Similar Compounds
- N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
- N’-(4-hydroxy-3-nitrobenzylidene)benzohydrazide
- N’-(4-hydroxy-3-methoxybenzylidene)acetohydrazide
Comparison: N’-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide is unique due to the presence of both a nitro group and a methoxy group, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced anticancer and antimicrobial activities, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXDUBUZMSYEJN-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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